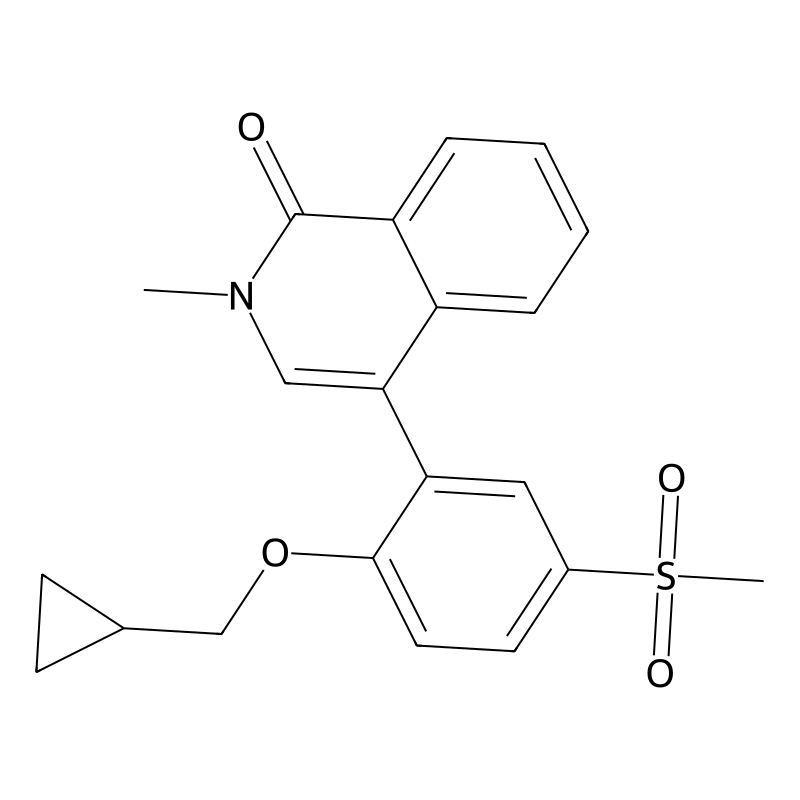

Trotabresib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Trotabresib, also known as BMS-986378 or CC-90010, is a small-molecule inhibitor specifically targeting bromodomain and extraterminal domain (BET) proteins, particularly bromodomain-containing protein 4 (BRD4). As a reversible inhibitor, it has demonstrated notable efficacy in reducing tumor growth in various malignancies, including advanced solid tumors and high-grade gliomas. Trotabresib is administered orally and has shown promising results in clinical trials, particularly in heavily pretreated patients with advanced cancers, achieving prolonged progression-free survival rates .

Trotabresib operates through a mechanism of action that involves the inhibition of BET proteins, which play crucial roles in regulating gene expression associated with cancer progression. The compound binds to the bromodomains of these proteins, preventing their interaction with acetylated lysines on histones and other proteins involved in transcriptional regulation. This inhibition disrupts oncogenic signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Trotabresib exhibits potent antitumor activity across multiple cancer types. In preclinical studies, it has shown effectiveness against cell lines derived from Burkitt's lymphoma and acute myeloid leukemia. Clinical trials have confirmed its ability to penetrate the blood-brain barrier, allowing it to engage effectively with tumor tissues in patients suffering from high-grade gliomas. Notably, it has been associated with significant reductions in blood levels of certain biomarkers (e.g., CCR1 mRNA) linked to tumor progression .

Trotabresib is primarily being explored for its applications in oncology, particularly for treating high-grade gliomas and other solid tumors resistant to conventional therapies. Its ability to inhibit BET proteins positions it as a potential candidate for combination therapies aimed at enhancing the efficacy of existing treatment modalities such as chemotherapy and immunotherapy. Ongoing clinical trials are evaluating its effectiveness in various cancer types, including non-Hodgkin lymphoma and astrocytoma .

Studies have demonstrated that Trotabresib interacts with several molecular targets beyond BRD4. It has been shown to modulate the expression levels of genes involved in tumorigenesis and immune response pathways. For instance, reductions in CCR1 expression have been observed following treatment with Trotabresib, indicating its role in altering immune cell dynamics within the tumor microenvironment. Additionally, increases in HEXIM1 mRNA levels serve as a biomarker for target engagement during therapy .

Trotabresib belongs to a class of compounds known as BET inhibitors, which share similar mechanisms of action but differ in their specific targets and therapeutic profiles. Below is a comparison with other notable BET inhibitors:

| Compound Name | Target Proteins | Clinical Status | Unique Features |

|---|---|---|---|

| OTX015 | BRD2, BRD3, BRD4 | Phase I/II | Demonstrated efficacy in combination therapies |

| ABBV-181 | BRD4 | Phase I | Focused on hematological malignancies |

| JQ1 | BRD4 | Preclinical | First-in-class BET inhibitor |

| CPI-0610 | BRD2, BRD3, BRD4 | Phase II | Investigated for myelofibrosis |

Uniqueness: Trotabresib's distinctive property lies in its favorable pharmacokinetics that allow it to penetrate the blood-brain barrier effectively while maintaining target engagement within tumor tissues. This characteristic is particularly advantageous for treating central nervous system tumors like gliomas .

Trotabresib has demonstrated significant blood-brain barrier penetration capabilities in preclinical and clinical evaluations of glioblastoma multiforme models. The compound possesses favorable physicochemical properties for central nervous system penetration, including a molecular weight of 383 daltons and high lipophilicity, which are consistent with effective blood-brain barrier crossing [1] [2].

In the clinical CC-90010-GBM-001 "window-of-opportunity" study evaluating twenty patients with recurrent high-grade gliomas scheduled for salvage resection, trotabresib demonstrated notable brain tumor tissue penetration following preoperative administration of 30 mg/day for four consecutive days [1] [2]. The median time from the final dose to surgical resection was 23 hours, with a range of 4.6 to 31.3 hours [1].

Table 1: Blood-Brain Barrier Penetration Parameters of Trotabresib

| Parameter | Value | Clinical Significance |

|---|---|---|

| Mean brain tumor tissue:plasma ratio | 0.84 [1] [2] | Notable tissue penetration |

| Estimated unbound partition coefficient (K_PUU) | 0.37 [1] [2] | Sufficient for pharmacological activity |

| Geometric mean plasma concentration at surgery | 1.02 μmolar [1] | Therapeutic plasma levels |

| Geometric mean brain tumor tissue concentration | 0.74 μmolar [1] | Therapeutic tissue levels |

| Geometric mean free concentration in brain tissue | 0.028 μmolar [1] | Active unbound fraction |

| Cerebrospinal fluid:plasma ratio | 0.17 [1] | Limited cerebrospinal fluid penetration |

The estimated unbound partition coefficient of 0.37 indicates that trotabresib achieves sufficient penetration into brain tumor tissue to drive pharmacological activity [1]. This value, combined with the absolute concentration in tumor tissue, relative concentrations in tissue and plasma, and observed biomarker activity in tumor tissue, supports the potential for clinical efficacy [1].

Patient-derived orthotopic xenograft models have been extensively validated for assessing blood-brain barrier penetration and therapeutic efficacy in glioblastoma research [3] [4] [5]. These models recapitulate the histopathological properties and maintain genomic characteristics of parental glioblastomas in situ [3]. A comprehensive analysis of 26 patient-derived subcutaneous xenograft glioblastoma multiforme models, with 15 also established as orthotopic models, has demonstrated that matching orthotopic models frequently show reduced sensitivity compared to subcutaneous models due to blood-brain barrier limitations on drug crossing [6] [7].

The establishment of orthotopic xenograft models portends poor prognosis of glioblastoma multiforme patients and provides clinically valuable phenocopies that represent molecular and functional heterogeneity of glioblastomas [3]. These models have proven essential for evaluating the impact of the tumor microenvironment and blood-brain barrier on drug efficacy, particularly for compounds like trotabresib that require central nervous system penetration [6] [7].

Time-Resolved Pharmacodynamic Profiling of MYC Suppression

Trotabresib demonstrates robust pharmacodynamic activity through time-resolved modulation of key biomarkers in glioblastoma multiforme models. The compound targets bromodomain and extraterminal proteins, leading to downstream effects on MYC expression and other oncogenic pathways critical for glioblastoma growth and survival [1] [8].

Table 2: Time-Resolved Pharmacodynamic Biomarker Modulation

| Biomarker | Time Point | Change from Baseline | Clinical Significance |

|---|---|---|---|

| CCR1 mRNA (blood) | After fourth dose | Decreased to 45.8% (±28.5%) [1] | Target engagement confirmation |

| HEXIM1 mRNA (blood) | 72-96 hours post-dose | Increased in all patients [1] | BET inhibition marker |

| HEXIM1 mRNA (tumor tissue) | Post-treatment | Increased in 15/18 patients [1] | Tissue-level target engagement |

The pharmacodynamic profiling reveals sustained target engagement at both systemic and tissue levels. Blood levels of CCR1 messenger ribonucleic acid decreased to 45.8% of baseline levels after the fourth preoperative dose of trotabresib, which is consistent with reductions associated with plasma BET inhibitor concentrations and clinical response in lymphoma patients [1]. Reductions in blood CCR1 messenger ribonucleic acid to ≤50% of baseline levels have previously been associated with therapeutic efficacy [1].

HEXIM1 expression, mechanistically linked to BET function, increased from baseline in all patients at 72 to 96 hours after the first preoperative dose [1]. Analysis of HEXIM1 levels in blood samples obtained at the time of surgery demonstrated a relationship between the magnitude of increase in HEXIM1 expression and trotabresib plasma concentration [1]. Comparison of HEXIM1 expression in formalin-fixed paraffin-embedded resected brain tumor tissue versus archival tumor tissue showed increased HEXIM1 expression in 15 of 18 samples, indicating pharmacologically active tumor tissue concentrations after four days of treatment [1].

MYC proto-oncogene signaling pathways have been identified as associated with low SRY expression in glioblastoma multiforme through gene set enrichment analysis [9]. MYC is often overexpressed in glioblastoma and has been shown to be downregulated in vitro by trotabresib and other BET inhibitors [8]. The compound has demonstrated antiproliferative activity as a single agent in glioblastoma patient-derived xenograft models, regardless of MGMT promoter methylation status, with effects potentially mediated through modulating expression of genes including MYC [8].

BET inhibition has been shown to decrease CCR1 expression in blood and increase HEXIM1 expression in both blood and tumor tissue, serving as validated pharmacodynamic markers of target engagement [1]. The time-resolved profiling demonstrates that trotabresib achieves sustained target engagement within 72 to 96 hours of initial dosing, with maintained activity throughout the four-day treatment period [1].

Synergistic Interactions with Alkylating Chemotherapeutic Agents

Trotabresib demonstrates significant synergistic interactions with alkylating chemotherapeutic agents, particularly temozolomide, through multiple complementary mechanisms that enhance therapeutic efficacy in glioblastoma multiforme models [8] [10] [11] [12].

Table 3: Synergistic Mechanisms with Alkylating Agents

| Mechanism | Effect | Clinical Implication |

|---|---|---|

| MGMT downregulation | Reduced DNA repair capacity [10] [12] | Enhanced temozolomide sensitivity |

| MGMT induction inhibition | Prevented resistance development [12] | Sustained therapeutic effect |

| BRD4 promoter displacement | Reduced MGMT transcription [12] | Direct mechanistic target |

| DNA double-strand break enhancement | Increased γ-H2AX levels [12] | Amplified cytotoxic response |

Preclinical studies have demonstrated that trotabresib enhances the antiproliferative effects of temozolomide in glioblastoma patient-derived xenograft models [8]. The most prominent mechanism involves consistent downregulation of the O-6-methylguanine-DNA methyltransferase gene, a known resistance factor for alkylating agent therapy in glioblastoma [10] [12].

BET inhibitors not only reduce MGMT expression in glioblastoma multiforme cells but also inhibit MGMT induction typically observed upon temozolomide treatment [10] [12]. This dual effect is mediated through BET inhibitor-associated reduction of BRD4 and RNA polymerase II binding at the MGMT promoter [12]. The specificity of this effect has been demonstrated through ectopic expression studies, where MGMT expression under an unrelated promoter was not affected by BET inhibition, while pharmacologic MGMT inhibition restored sensitivity to temozolomide [12].

Table 4: Clinical Combination Study Results

| Treatment Setting | Patient Population | Treatment Duration (median weeks) | Six-Month Progression-Free Survival |

|---|---|---|---|

| Adjuvant trotabresib + temozolomide | Newly diagnosed glioblastoma (n=18) | 33 weeks [8] [11] | 57.8% [8] [11] |

| Concomitant trotabresib + temozolomide + radiotherapy | Newly diagnosed glioblastoma (n=14) | 34 weeks [8] [11] | 69.2% [8] [11] |

The phase Ib dose-escalation study (NCT04324840) investigated trotabresib at doses of 15, 30, and 45 mg combined with temozolomide in the adjuvant setting and 15 and 30 mg combined with temozolomide plus radiotherapy in the concomitant setting [8] [11]. The recommended phase II dose was established as 30 mg administered 4 days on/24 days off in both settings [8] [11].

Trotabresib demonstrates dose-dependent downregulation of MGMT expression, providing mechanistic support for combination with temozolomide [8]. The compound sensitizes glioblastoma cells with unmethylated MGMT promoter, representing approximately 50% of patients whose tumors typically exhibit resistance to alkylating agent therapy [12]. Enhanced DNA double-strand break levels and reduced cell viability were observed when combining BET inhibition with temozolomide compared to single-agent temozolomide in glioblastoma multiforme cells expressing endogenous MGMT [12].

The synergistic interaction extends beyond MGMT modulation, as BET inhibition affects multiple DNA damage response genes [12]. Analysis of 169 significantly disturbed DNA damage response genes following BET inhibitor treatment identified six distinct response patterns, with MGMT showing the most consistent downregulation [12]. Importantly, expression of MSH6 and MSH2, which are required for sensitivity to unrepaired O6-methylguanine lesions, was only briefly affected by BET inhibition, preserving the mismatch repair pathway necessary for temozolomide efficacy [12].